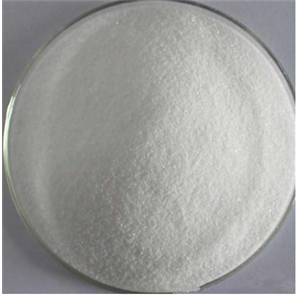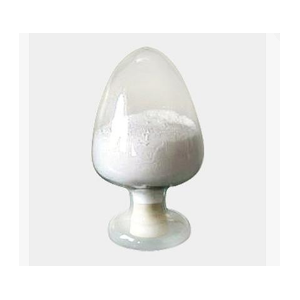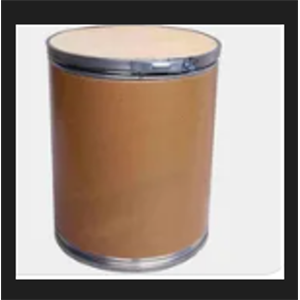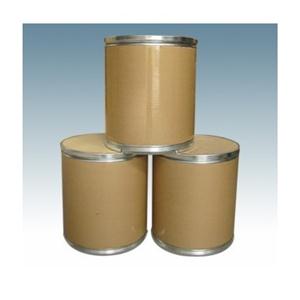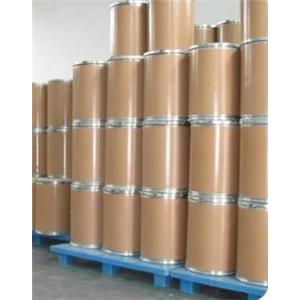- tert-Butylacetylene revisited. Improved synthesis. Methyl migration during bromination, Journal of Organic Chemistry, 1973, 38(7), 1367-9
Cas no 917-92-0 (3,3-Dimethyl-1-butyne)

3,3-Dimethyl-1-butyne Chemical and Physical Properties
Names and Identifiers
-
- 3,3-Dimethyl-1-butyne
- 3-3'-Dimethyl-1-Butyne
- (CH3)3CCequivCH
- 3,3,3-Trimethylpropyne
- 3,3-dimethyl-but-1-yne
- 3,3-Dimethylbutyne
- 1-BUTYNE, 3,3-DIMETHYL-
- 1,2-DIMETHYL-1,4-CYCLOHEXADIENE
- 3,3-DIMETHYLBUTYNE-1
- TERT-BUTYLACETYLENE
- T-BUTYL ACETYLENE
- 3,3-DIMETHYL-1-BUTYNE(INTERMEDIATE OF TERBINAFINE)
- 1-Butyne, 3,3-dimethyl- (6CI, 8CI, 9CI)
- 3,3-DIMETHYL-1-BUTYNE(TERT-BUTYLACETYLENE)
- TERT-BUTYLETHYNE
- 3,3-dimethylbut-1-yne
- : 3,3-Dimethyl-1-butyne
- 3,3-Dimethyl-1-butyne (ACI)
- 2,2-Dimethyl-3-butyne
- Neohexyne
- EN300-83192
- MFCD00008852
- DTXCID20161162
- PX4NL23U52
- J-511081
- CHEMBL1908221
- 3.3-dimethyl-1-butyne
- (CH3)3CC.$.CH
- EC 213-035-3
- EINECS 213-035-3
- B1114
- 3,3-dimethyl- 1-butyne
- DTXSID70238671
- F15435
- DB-006265
- NS00005046
- t-Butylacetylene
- AKOS015841094
- 917-92-0
- tert-butyl acetylene
- UNII-PX4NL23U52
- A844068
- BDBM50027798
- tert-butylacetylide
- 51730-68-8
- 3,3Dimethylbutyne
- 3, 3-dimethyl-but-1-yne
- F0001-2465
- 3,3-Dimethyl-1-butyne, 98%
- tert-butylacetyiene
- 1-BUTYNE,3,3-DIMETHYL-
- tertbutylacetylene
- 2,2-dimethyl-but-3-yne
- 3,3-dimethyl-but-l-yne
-
- MDL: MFCD00008852
- Inchi: 1S/C6H10/c1-5-6(2,3)4/h1H,2-4H3
- InChI Key: PPWNCLVNXGCGAF-UHFFFAOYSA-N
- SMILES: C#CC(C)(C)C
- BRN: 1697100
Computed Properties
- Exact Mass: 82.07825g/mol
- Surface Charge: 0
- XLogP3: 2.2
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Rotatable Bond Count: 1
- Monoisotopic Mass: 82.07825g/mol
- Monoisotopic Mass: 82.07825g/mol
- Topological Polar Surface Area: 0Ų
- Heavy Atom Count: 6
- Complexity: 73.9
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: liquid
- Density: 0.667 g/mL at 25 °C(lit.)
- Melting Point: −78 °C (lit.)
- Boiling Point: 38°C
- Flash Point: Fahrenheit: -13 ° f
Celsius: -25 ° c - Refractive Index: n20/D 1.374(lit.)
- Water Partition Coefficient: Miscible with chloroform, benzene and toluene. Immiscible with water.
- Stability/Shelf Life: Stable, but highly flammable. Readily forms explosive mixtures with air. Note low flash point.
- PSA: 0.00000
- LogP: 1.66570
- Vapor Pressure: 7.88 psi ( 20 °C)
- Sensitiveness: Sensitive to heat
- Solubility: Not determined
3,3-Dimethyl-1-butyne Security Information
-
Symbol:


- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H224,H315,H319,H335
- Warning Statement: P210,P261,P305+P351+P338
- Hazardous Material transportation number:UN 3295 3/PG 2
- WGK Germany:3
- Hazard Category Code: 12-36/37/38
- Safety Instruction: S3-S16-S26-S33-S7/9
-
Hazardous Material Identification:

- HazardClass:3
- PackingGroup:II
- Packing Group:I
- Risk Phrases:R12; R36/37/38
- Safety Term:3
- Storage Condition:0-10°C
3,3-Dimethyl-1-butyne Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2942000000
3,3-Dimethyl-1-butyne Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B692120-5g |
tert-Butylethyne |
917-92-0 | 5g |
$ 138.00 | 2023-09-08 | ||
| Oakwood | 134000-25g |
3,3-Dimethyl-1-butyne |
917-92-0 | 97% | 25g |
$103.00 | 2024-07-19 | |
| Enamine | EN300-83192-5.0g |
3,3-dimethylbut-1-yne |
917-92-0 | 95.0% | 5.0g |
$72.0 | 2025-03-21 | |
| Life Chemicals | F0001-2465-5g |
3,3-DIMETHYL-1-BUTYNE |
917-92-0 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017420-5ml |
3,3-Dimethyl-1-butyne |
917-92-0 | 95% | 5ml |
¥61 | 2024-05-21 | |
| Cooke Chemical | A3157412-500ml |
3,3-Dimethyl-1-butyne |
917-92-0 | 96% | 500ml |
RMB 1252.80 | 2025-02-20 | |
| Apollo Scientific | OR11141-25g |
3,3-Dimethylbut-1-yne |
917-92-0 | 25g |
£195.00 | 2025-02-19 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14013-25g |
3,3-Dimethyl-1-butyne, 98% |
917-92-0 | 98% | 25g |
¥5693.00 | 2023-04-13 | |
| Apollo Scientific | OR11141-500g |
3,3-Dimethylbut-1-yne |
917-92-0 | 500g |
£945.00 | 2025-02-19 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017420-100ml |
3,3-Dimethyl-1-butyne |
917-92-0 | 95% | 100ml |
¥428 | 2024-05-21 |
3,3-Dimethyl-1-butyne Production Method
Production Method 1
Production Method 2
1.2 Reagents: Ammonium chloride Solvents: Water
- A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approach, Tetrahedron Letters, 2000, 41(21), 4007-4009
Production Method 3
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
- A Practical Preparation of Terminal Alkynes from Aldehydes, Journal of Organic Chemistry, 2000, 65(6), 1889-1891
Production Method 4
Production Method 5
- Removal of water - a factor influencing the synthesis of alkynes in a phase-transfer catalyzed β-elimination reaction, Polish Journal of Chemistry, 2008, 82(5), 1051-1057
Production Method 6
- Small rings. 38. Tetra-tert-butyltetrahedrane, Chemische Berichte, 1981, 114(12), 3965-87
Production Method 7
Production Method 8
Production Method 9
- Vinyl triflates in synthesis. I. tert-Butylacetylene, Journal of Organic Chemistry, 1974, 39(4), 581-2
Production Method 10
1.2 Reagents: Sodium bicarbonate Solvents: Water
- Rh(I)-catalyzed addition of alkenylzirconocene chlorides to aldimine derivatives, Tetrahedron Letters, 2003, 44(5), 923-926
Production Method 11
1.2 Reagents: Ammonium chloride Solvents: Water
- An Alternative Approach for the Conversion of Aldehydes to Terminal Alkynes, Journal of Organic Chemistry, 1999, 64(18), 6918-6920
Production Method 12
- Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynes, Journal of the Chemical Society, 1994, (10), 1281-4
Production Method 13
- Alkylation of acetylene by tert-butyl alcohol, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2002, 51(11), 2134-2135
Production Method 14
Production Method 15
1.2 Reagents: Sodium methoxide Catalysts: 1,2-Bis(bromomethyl)benzene Solvents: Dimethyl sulfoxide ; 2 h, < 30 °C → 30 °C
- Regioselective synthesis of novel heterophanes from 4-amino-triazoles, Indian Journal of Chemistry, 2004, (3), 670-673
Production Method 16
- Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compounds, Synlett, 2009, (4), 558-561
Production Method 17
1.2 Reagents: Ammonium chloride
- Iron(I)-induced demethanation of tert-butyl-substituted nitriles in the gas phase. A case of remote functionalization of carbon-carbon bonds, Journal of the American Chemical Society, 1988, 110(18), 5986-93
Production Method 18
Production Method 19
- Industrial-scale manufacture of 3,3-dimethyl-1-butyne and (2E)-1-chloro-6,6-dimethyl-2-hepten-4-yne, intermediates used in the pharmaceutical industry, Chemik, 2007, 60,
Production Method 20
1.2 2 h, 0 - 5 °C; 9 h, rt
1.3 Solvents: Water ; 30 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.5 Reagents: Sodium methoxide Catalysts: 6,7,8,9-Tetrahydro-15,18-epoxydibenzo[b,h][1,10,5,6]dioxadiazacyclotetradecine Solvents: Dimethyl sulfoxide ; 2 h, 30 °C
- Synthesis and structural studies of novel 1,3,4-oxadiazolophanes, Indian Journal of Chemistry, 2003, (2), 397-400
3,3-Dimethyl-1-butyne Raw materials
- Methanesulfonic acid, trifluoro-, 2,2-dimethyl-1-methylenepropyl ester
- N-Benzylidene-4-methylbenzenesulfonamide
- 2,2-dichloro-3,3-dimethylbutane
- 2-Butanol, 1,1,1-trichloro-3,3-dimethyl-, 2-methanesulfonate
- 3,3-Dimethyl-1-(triphenylphosphoranylidene)butan-2-one
- 1,1-DICHLORO-3,3-DIMETHYLBUTANE
- 2-Butanol, 1,1-dichloro-3,3-dimethyl-, 2-methanesulfonate
- Butane, 1-bromo-1-chloro-3,3-dimethyl-
- 2-Chloro-3,3-dimethyl-1-butene
- Butane,1,2-dibromo-3,3-dimethyl-
- 1-Butene, 1,1-dichloro-3,3-dimethyl-
3,3-Dimethyl-1-butyne Preparation Products
3,3-Dimethyl-1-butyne Suppliers
3,3-Dimethyl-1-butyne Related Literature
-
Kevin P. McGowan,Matthew E. O'Reilly,Ion Ghiviriga,Khalil A. Abboud,Adam S. Veige Chem. Sci. 2013 4 1145
-
2. Reactions of co-ordinated ligands. Part 39. The synthesis of carbyne complexes from alkyne molybdenum and tungsten cations; formation and crystal structures of [Mo(CCH2But){P(OMe)3}2(η-C5H5)] and [Mo{C(SiMe3)CH2}{P(OMe)3}2(η5-C9H7)]Stephen R. Allen,Robert G. Beevor,Michael Green,A. Guy Orpen,Kathleen E. Paddick,Ian D. Williams J. Chem. Soc. Dalton Trans. 1987 591
-
Haoxiang Zhang,Lin Guo,Chao Yang,Wujiong Xia Org. Biomol. Chem. 2023 21 5189
-
Hongling Li,Min Yang,Xia Zhang,Liang Yan,Jing Li,Yanxing Qi New J. Chem. 2013 37 1343
-
5. Bromide assisted addition of hydrogen bromide to alkynes and allenesHilton M. Weiss,Kim M. Touchette J. Chem. Soc. Perkin Trans. 2 1998 1523
Additional information on 3,3-Dimethyl-1-butyne
3,3-Dimethyl-1-Butyne: A Comprehensive Overview
3,3-Dimethyl-1-butyne, also known by its CAS number 917-92-0, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a terminal alkyne with a unique structure that makes it highly versatile for various applications. In recent years, advancements in synthetic methodologies and its utilization in cutting-edge research have further solidified its importance in the chemical industry.
The molecular structure of 3,3-dimethyl-1-butyne consists of a triple bond between the first and second carbon atoms, with two methyl groups attached to the third carbon atom. This arrangement not only imparts stability to the molecule but also facilitates its reactivity under specific conditions. The compound exists as a colorless liquid at room temperature and is sparingly soluble in water, making it suitable for a wide range of chemical reactions.
One of the most notable applications of 3,3-dimethyl-1-butyne is in the synthesis of complex organic molecules. Researchers have employed this compound as a key intermediate in the construction of biologically active compounds, such as pharmaceutical agents and agrochemicals. Its ability to undergo various catalytic reactions, including hydrocyanation and alkylation, has made it an indispensable tool in modern organic synthesis.
Recent studies have highlighted the potential of 3,3-dimethyl-1-butyne in the development of advanced materials. For instance, its use as a precursor for carbon nanomaterials has opened new avenues in nanotechnology. By leveraging its triple bond reactivity, scientists have successfully synthesized graphene-like structures and other carbon-based nanomaterials with exceptional electronic properties.
In addition to its role in material science, 3,3-dimethyl-1-butyne has found applications in catalysis. The compound serves as an effective ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of these processes. Its ability to stabilize metal centers makes it particularly useful in asymmetric catalysis, where enantioselective outcomes are desired.
The synthesis of 3,3-dimethyl-1-butyne has also been a focal point of recent research efforts. Traditional methods involve the dehydrohalogenation of 3,3-dimethyl-1-butyldiol or the reaction of 2-pentanone with ammonia under specific conditions. However, novel approaches utilizing transition metal catalysts have emerged, offering more efficient and environmentally friendly routes to this compound.
In conclusion, 3,3-dimethyl-1-butyne, with its CAS number 917-92-0, stands as a pivotal compound in contemporary chemistry. Its diverse applications across organic synthesis, materials science, and catalysis underscore its significance in both academic and industrial settings. As research continues to uncover new potentials for this compound, it is poised to play an even more critical role in shaping future advancements in chemistry and related disciplines.
917-92-0 (3,3-Dimethyl-1-butyne) Related Products
- 108490-21-7(5,5-dimethylhex-1-yne)
- 124745-77-3(Cyclopropane,1-(3,3-dimethyl-1-butyn-1-yl)-1-methyl-)
- 17553-35-4(3,7-Decadiyne,2,2,5,5,6,6,9,9-octamethyl-)
- 999-78-0(4,4-Dimethyl-2-pentyne)
- 917-92-0(3,3-Dimethyl-1-butyne)
- 116503-39-0(3,6-Nonadiyne,2,2,5,5,8,8-hexamethyl-)
- 163332-93-2(Pentacyclo[4.2.0.02,5.03,8.04,7]octane,ethynyl-)
- 40276-93-5(3-Methyl-1-hexyne)
- 6746-94-7(Cyclopropylacetylene)
- 1803674-00-1(3-Amino-2-(difluoromethyl)-5-iodo-6-methoxypyridine)













